

4-Methyl-4-penten-2-ol boiling point and density

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-4-penten-2-ol

Cat. No.: B1580817

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **4-Methyl-4-penten-2-ol**

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is fundamental. This guide provides a detailed overview of the boiling point and density of **4-Methyl-4-penten-2-ol**, including experimental protocols for their determination.

Physicochemical Data of 4-Methyl-4-penten-2-ol

4-Methyl-4-penten-2-ol is a colorless liquid with the chemical formula C₆H₁₂O.[1] It is soluble in ethanol and ether, and slightly soluble in water.[1] The quantitative data for its boiling point and density are summarized below.

Property	Value	Notes
Boiling Point	129 - 136 °C	At 760 mmHg[1][2][3]
Density	0.827 - 0.8480 g/cm ³	At 21-25 °C[1][2][3]

Experimental Protocols

Accurate determination of boiling point and density is crucial for the characterization of chemical substances. The following are detailed methodologies for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.^[4] For a pure compound, the boiling point is a characteristic physical property.^[4]

1. Capillary Method (Micro-Boiling Point Determination)

This method is suitable for small sample volumes.^[5]

- Apparatus: Thiele tube or similar heating block, thermometer, small test tube, capillary tube (sealed at one end), and the liquid sample.
- Procedure:
 - Seal one end of a capillary tube by heating it in a flame.
 - Place a small amount of the **4-Methyl-4-penten-2-ol** into the small test tube.
 - Invert the sealed capillary tube and place it inside the test tube containing the liquid.
 - Attach the test tube to a thermometer and immerse it in a Thiele tube filled with a heating oil.
 - Heat the Thiele tube gently.^[5] Initially, a stream of bubbles will emerge as trapped air expands.^[5]
 - Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the vapor pressure of the sample is equal to the atmospheric pressure.
 - Stop heating and allow the apparatus to cool.
 - The boiling point is the temperature at which the liquid just begins to enter the capillary tube.^{[4][5]}

2. Simple Distillation Method

This method can be used when a larger volume of the liquid is available and also serves to purify the liquid.^[6]

- Apparatus: Distillation flask, condenser, receiving flask, thermometer, and a heating mantle.
- Procedure:
 - Place the **4-Methyl-4-penten-2-ol** into the distillation flask, adding a few boiling chips to ensure smooth boiling.
 - Set up the distillation apparatus with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
 - Heat the distillation flask.
 - As the liquid boils, the vapor will rise, pass into the condenser, liquefy, and be collected in the receiving flask.
 - The temperature will remain constant during the distillation of the pure liquid. This constant temperature is the boiling point.[\[6\]](#)

Determination of Density

Density is the mass of a substance per unit volume.

1. Using a Graduated Cylinder and Balance

This is a straightforward method for determining the density of a liquid.

- Apparatus: Graduated cylinder and an electronic balance.
- Procedure:
 - Measure the mass of a clean, dry graduated cylinder on an electronic balance.[\[7\]](#)
 - Add a known volume of **4-Methyl-4-penten-2-ol** to the graduated cylinder. Record the volume accurately, reading from the bottom of the meniscus.[\[7\]](#)
 - Measure the combined mass of the graduated cylinder and the liquid.[\[7\]](#)
 - Subtract the mass of the empty graduated cylinder to find the mass of the liquid.[\[7\]](#)

- Calculate the density by dividing the mass of the liquid by its volume. For improved accuracy, repeat the measurement with different volumes and average the results.[7][8]

2. Using a Pycnometer or Hydrometer

For more precise measurements, a pycnometer or hydrometer can be used. A hydrometer directly measures the density of a liquid by flotation. A pycnometer is a flask with a specific volume that can be accurately weighed with and without the sample liquid.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of **4-Methyl-4-penten-2-ol**.

[Click to download full resolution via product page](#)

Caption: Experimental workflows for determining the boiling point and density.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. lookchem.com [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. Video: Boiling Points - Concept [jove.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. vernier.com [vernier.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- To cite this document: BenchChem. [4-Methyl-4-penten-2-ol boiling point and density]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1580817#4-methyl-4-penten-2-ol-boiling-point-and-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com